molecular formula C9H11ClN2O2 B3222330 Methyl(2S)-2-amino-3-(5-chloro(2-pyridyl))propanoate hydrochlride CAS No. 1212869-66-3

Methyl(2S)-2-amino-3-(5-chloro(2-pyridyl))propanoate hydrochlride

Cat. No.: B3222330
CAS No.: 1212869-66-3
M. Wt: 214.65
InChI Key: VFWOQWXNPMAUEX-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing a 2-pyridyl moiety can be achieved through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method for forming carbon–carbon bonds in compounds containing a 2-pyridyl moiety . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWOQWXNPMAUEX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=NC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl(2S)-2-amino-3-(5-chloro(2-pyridyl))propanoate hydrochlride
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Reactant of Route 6
Methyl(2S)-2-amino-3-(5-chloro(2-pyridyl))propanoate hydrochlride

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